

Pharmacokinetic Parameters of Amrubicin and Amrubicinol

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Compound Focus: Amrubicin hydrochloride

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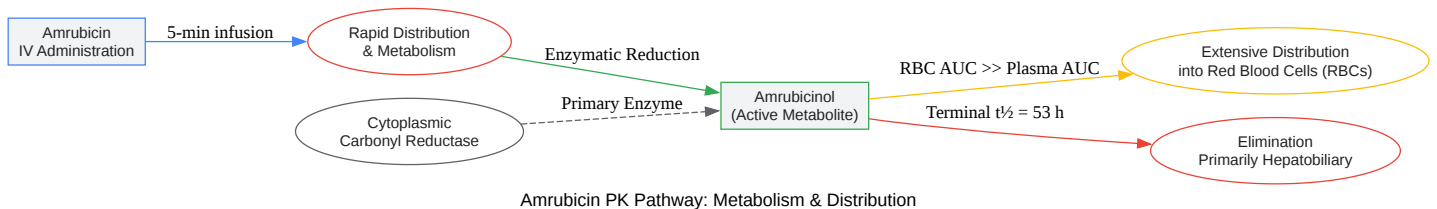
The quantitative data from clinical studies is summarized in the table below.

Parameter	Amrubicin	Amrubicinol	Study Details
Terminal Half-Life (Plasma/Blood)	20-30 hours [1]	53 hours (in blood) [2]	Single-agent administration.
Peak Plasma Concentration (Cmax)	Not Quantified	2-4 hours post-amrubicin dose [2]	Observed after a 5-minute IV infusion.
Area Under Curve (AUC) Ratio	Reference	AUC~Amrubicinol~ / AUC~Amrubicin~ \approx 0.67 (in blood) [2]	Molar ratio on day 3 of treatment.
Volume of Distribution	Moderate (\approx 1.4 x total body water) [1]	Extensive distribution into RBCs [1]	Amrubicinol RBC AUC 2.5 to 57.9x higher than in plasma [1].
Plasma Clearance	Low (22% of total liver blood flow) [1]	Information not specifically available	Suggests a primarily non-renal clearance route.

Parameter	Amrubicin	Amrubicinol	Study Details
Route of Elimination	Primarily hepatobiliary [1]	Primarily hepatobiliary [1]	Urinary excretion: 2.7-19.6% of dose (amrubicinol excretion > amrubicin) [1].
Protein Binding	82.0-97.1% [1]	Information not available	Higher binding observed in patients with hepatic impairment.

Metabolism and Pharmacokinetic Pathway

The following diagram illustrates the metabolic pathway and key pharmacokinetic behaviors of Amrubicin in the body.



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Detailed Experimental Protocols from Clinical Studies

The pharmacokinetic data is derived from specific clinical trial methodologies. Here are the protocols for key studies:

- **Phase I Study in Refractory/Relapsed Lung Cancer [3]**

- **Objective:** Determine the Maximum Tolerated Dose (MTD) and characterize the pharmacokinetics.
 - **Dosing:** Amrubicin was administered intravenously at doses of **30, 35, or 40 mg/m²** on three consecutive days, every 3 weeks.
 - **PK Analysis:** Blood samples were collected to determine the plasma concentration versus time profiles of amrubicin and amrubicinol. The Area Under the Curve (AUC) was calculated and found to increase with the amrubicin dose.
 - **Conclusion:** The recommended Phase II dose was established at **35 mg/m²/day for 3 days** every 3 weeks.
- **Phase I Study on PK and Cardiac Repolarization [2]**
 - **Objective:** Evaluate the pharmacokinetics and effect on the heart's QT interval in non-Japanese patients with solid tumors.
 - **Dosing:** Patients received amrubicin at **40 mg/m²/day** as a **5-minute infusion** on days 1-3 of a 21-day cycle.
 - **PK Sampling:** During cycle 1, serial blood and plasma samples were collected on days 1-9 for concentration analysis.
 - **Key Finding:** This study provided the specific data on the **53-hour terminal half-life of amrubicinol in blood** and its extensive distribution into erythrocytes.
 - **Study in Patients with Hepatic Impairment [4]**
 - **Objective:** Compare the pharmacokinetics and safety in lung cancer patients with impaired versus normal hepatic function.
 - **Methodology:** Patients with impaired hepatic function received **adjusted doses** of amrubicin based on their baseline liver function tests (total bilirubin, AST, ALT).
 - **Analysis:** Pharmacokinetic parameters were estimated using **non-compartmental analysis** from concentration data obtained via **liquid chromatography with tandem mass spectrometry (LC-MS/MS)**.
 - **Conclusion:** With dose adjustment, exposure to amrubicin and amrubicinol in patients with hepatic impairment falls within the range observed in patients with normal liver function.

Important Considerations for Researchers

- **Hepatic Function:** The pharmacokinetics of amrubicin are significantly altered in patients with impaired hepatic function. Dosing must be adjusted based on baseline bilirubin and liver enzyme levels to avoid increased exposure and toxicity [4].
- **Active Metabolite:** The potent active metabolite, amrubicinol, has a much longer half-life than the parent drug and accumulates in red blood cells. This must be considered in PK/PD modeling and

dosing schedule planning [1] [2].

- **Safety Profile:** The dose-limiting toxicity is **myelosuppression**, primarily neutropenia. Cardiotoxicity, a known class effect of anthracyclines, is also a risk, though one study found no clinically relevant QT interval prolongation at the 40 mg/m²/day for 3 days regimen [3] [1] [2].

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